4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
“4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound with the CAS Number 1215573-50-4 . It is a type of pyrimidine, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
Pyrimidines, including “this compound”, can be synthesized through various methods . One such method involves the synthesis via 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine core, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Scientific Research Applications
Synthesis and Intermediate Applications
- 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is involved in the synthesis of complex molecules, such as mTOR targeted PROTAC molecule PRO1, through palladium-catalyzed Suzuki reactions, demonstrating its role as a versatile intermediate in organic synthesis (Qi Zhang et al., 2022).
Antiproliferative and Proapoptotic Properties
- Pyrazolo[3,4-d]pyrimidine derivatives, including this compound, have shown potent antiproliferative and proapoptotic effects in cell cultures, particularly in cancer cells, by inhibiting the phosphorylation of Src and acting on antiapoptotic genes like BCL2 (F. Carraro et al., 2006).
Receptor Affinity Applications
- This compound is part of a class that exhibits A1 adenosine receptor affinity, with variations showing different levels of activity, suggesting its potential in receptor-targeted therapies (F. Harden et al., 1991).
Potential Antiallergic Activity
- Certain pyrazolo[3,4-d]pyrimidines, potentially including derivatives of this compound, have been evaluated for their antiallergic activity, demonstrating utility in allergy-related research and treatment development (K. Avasthi et al., 1993).
Potential in Psoriasis Treatment
- Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their potential as FMS-like tyrosine kinase 3 (FLT3) inhibitors, with some showing significant antipsoriatic effects in animal models, indicating their potential in treating autoimmune diseases like psoriasis (Guo-Bo Li et al., 2016).
Antiviral Activity
- Some pyrazolo[3,4-d]pyrimidine analogues, possibly including derivatives of the discussed compound, have shown activity against viruses like human cytomegalovirus and herpes simplex virus, highlighting its potential in antiviral drug development (N. Saxena et al., 1990).
Biochemical Analysis
Biochemical Properties
4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. It is known to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell. For instance, it has been observed to interact with Src-family tyrosine kinases, which are involved in the regulation of cell growth and differentiation . The nature of these interactions typically involves the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from interacting with its natural substrate.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting Src-family tyrosine kinases, this compound can alter the phosphorylation status of various downstream proteins, leading to changes in cell proliferation, apoptosis, and migration . Additionally, it has been shown to affect the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of kinases. This competition prevents the kinase from phosphorylating its substrates, thereby inhibiting its activity . The compound’s structure allows it to fit precisely into the ATP-binding pocket of the kinase, blocking ATP access and thus inhibiting the enzyme’s function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as low temperatures and inert atmospheres . Over extended periods, however, degradation products may form, potentially altering its efficacy and safety profile. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of target kinases, leading to prolonged effects on cell signaling and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases without causing significant toxicity. At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function . Threshold effects have been noted, where a minimal effective dose is required to achieve significant biochemical and cellular changes, while doses above this threshold can lead to toxicity and adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the metabolism of many xenobiotics. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain biological activity or be excreted from the body . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-15(2,3)20-14-11(13(16)17-8-18-14)12(19-20)9-6-4-5-7-10(9)21/h4-8,21H,1-3H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZBAYHPGAUAKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC=C3O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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